molecular formula C16H9ClF3NO B13999360 3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one

3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one

Cat. No.: B13999360
M. Wt: 323.69 g/mol
InChI Key: OAINKVACUVCBGC-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one typically involves the condensation of 4-chlorobenzaldehyde with 6-(trifluoromethyl)-1H-indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one
  • 3-[(4-bromophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one
  • 3-[(4-methylphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one

Uniqueness

3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H9ClF3NO

Molecular Weight

323.69 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C16H9ClF3NO/c17-11-4-1-9(2-5-11)7-13-12-6-3-10(16(18,19)20)8-14(12)21-15(13)22/h1-8H,(H,21,22)

InChI Key

OAINKVACUVCBGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=C(C=C3)C(F)(F)F)NC2=O)Cl

Origin of Product

United States

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